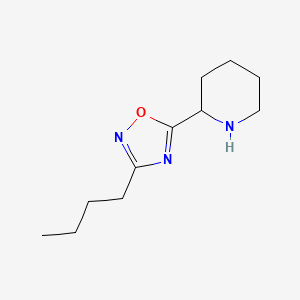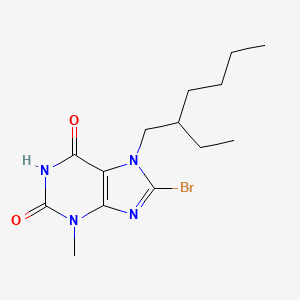![molecular formula C20H24N2O2 B2957638 N-[4-(3-Methoxypiperidin-1-YL)phenyl]-2-methylbenzamide CAS No. 1797889-39-4](/img/structure/B2957638.png)
N-[4-(3-Methoxypiperidin-1-YL)phenyl]-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(3-Methoxypiperidin-1-YL)phenyl]-2-methylbenzamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a methoxypiperidine moiety attached to a phenyl ring, which is further connected to a methylbenzamide group. Its distinct structure allows for various interactions and applications in different fields of study.
Mechanism of Action
Target of Action
Similar compounds have been found to target the anaplastic lymphoma kinase (alk) . ALK is a receptor tyrosine kinase that plays a crucial role in the development of the brain and exerts its effects on specific neurons in the nervous system .
Mode of Action
Compounds with similar structures have been found to inhibit alk . Inhibition of ALK leads to the blockage of downstream signaling pathways, which can result in the inhibition of cell proliferation and induction of cell death .
Biochemical Pathways
Alk, a potential target of similar compounds, is known to be involved in several signaling pathways, including the jak-stat, pi3k-akt, and ras-mapk pathways . These pathways are critical for cell proliferation, survival, and differentiation .
Result of Action
The inhibition of alk by similar compounds can lead to the suppression of cell proliferation and the induction of cell death , which could potentially be used for the treatment of ALK-positive cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-Methoxypiperidin-1-YL)phenyl]-2-methylbenzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 3-methoxypiperidine with 4-bromoaniline to form an intermediate, which is then coupled with 2-methylbenzoic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents like methanol and catalysts such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like continuous flow synthesis and automated reaction monitoring. The use of industrial-grade reagents and equipment ensures the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-Methoxypiperidin-1-YL)phenyl]-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[4-(3-Methoxypiperidin-1-YL)phenyl]-2-methylbenzamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological receptors and enzymes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(3-Methoxypiperidin-1-YL)phenyl)nicotinamide
- N-(4-(3-Methoxypiperidin-1-YL)phenyl)isonicotinamide
- N-(4-(3-Methoxypiperidin-1-YL)phenyl)-3-methylbutanamide
Uniqueness
N-[4-(3-Methoxypiperidin-1-YL)phenyl]-2-methylbenzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its methoxypiperidine moiety, in particular, allows for distinct interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[4-(3-methoxypiperidin-1-yl)phenyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-15-6-3-4-8-19(15)20(23)21-16-9-11-17(12-10-16)22-13-5-7-18(14-22)24-2/h3-4,6,8-12,18H,5,7,13-14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USOJAPLJQZGZLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3CCCC(C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[2-(3-Amino-phenyl)-acetyl]-methanesulfonamide](/img/structure/B2957563.png)
![4-{bicyclo[2.2.1]hept-5-ene-2-carbonyl}-7-(2-chlorophenyl)-1lambda6,4-thiazepane-1,1-dione](/img/structure/B2957564.png)
![N-[(4-Methylphenyl)methyl]-N-prop-2-ynylprop-2-enamide](/img/structure/B2957565.png)
![N-(3-fluoro-4-methylphenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2957572.png)

![N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2957574.png)
![N-(4-methoxyphenethyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2957575.png)
![(Z)-8-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methoxybenzylidene)-4-methyl-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2957576.png)
